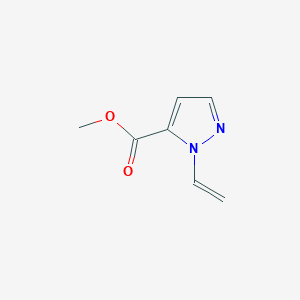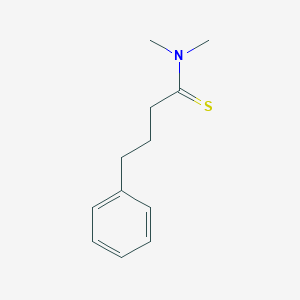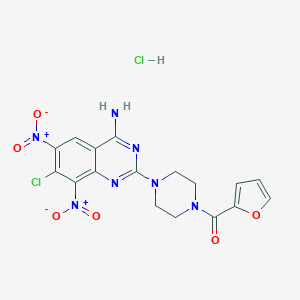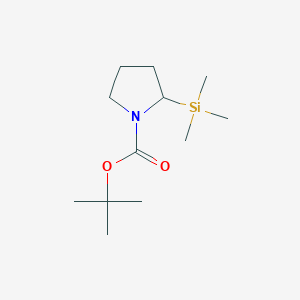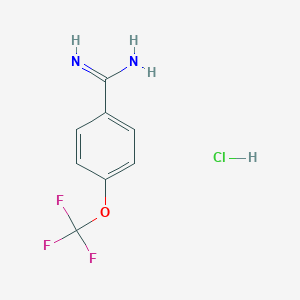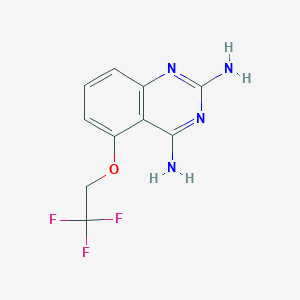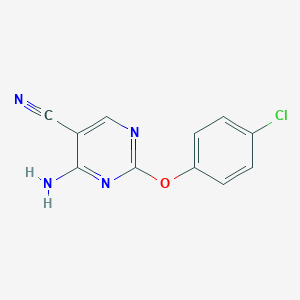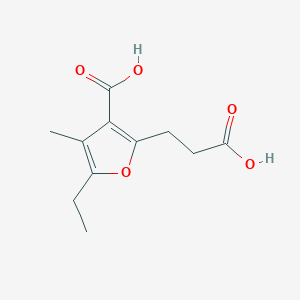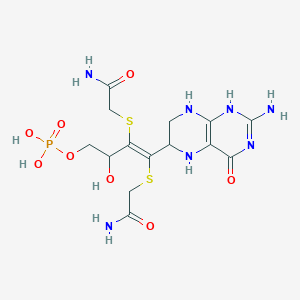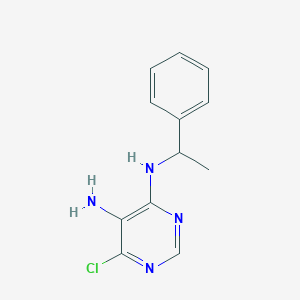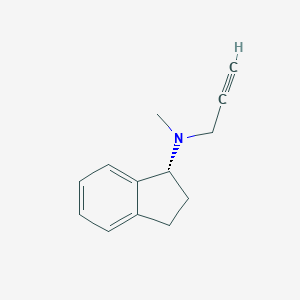
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine
Descripción general
Descripción
(R)-N-Methyl-N-(2-propynyl)-2,3-dihydroinden-1-amine is a useful research compound. Its molecular formula is C13H15N and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Neuroprotective Effects in Parkinson's Disease : Rasagiline enhances the expression of anti-apoptotic Bcl-2 in dopaminergic SH-SY5Y cells, which indicates its potential in protecting degenerating neurons in Parkinson's disease (Akao et al., 2002).
Inhibition of Monoamine Oxidase B : Its crystal structures in complex with monoamine oxidase B (MAO B) suggest its role in inhibiting this enzyme, which is involved in the oxidation of neurotransmitters (Binda et al., 2004).
Effectiveness as an Anti-Parkinsonian Drug : Rasagiline is identified as a highly potent, irreversible inhibitor of MAO-B and is effective as monotherapy or adjunct to L-Dopa for patients with early and late Parkinson's disease (Weinreb et al., 2010).
Molecular Basis of Neuroprotective Activities : The molecular mechanisms of its neuroprotective activities are explored, especially in relation to Alzheimer's disease and Lewy Body disease, indicating its broader application beyond Parkinson's disease (Youdim & Weinstock, 2001).
Induction of Glial Cell Line-Derived Neurotrophic Factor : Rasagiline increases the protein and mRNA levels of glial cell line-derived neurotrophic factor (GDNF) in human neuroblastoma SH-SY5Y cells, which is beneficial for treating degenerating dopamine neurons in Parkinsonian patients (Maruyama et al., 2004).
Cardioprotective Properties : Research also suggests that rasagiline may have cardioprotective properties, as seen in its application in a rat model undergoing experimental myocardial infarction (Varela et al., 2017).
Mecanismo De Acción
Target of Action
N-Methyl-N-propargyl-1®-aminoindan primarily targets the Monoamine Oxidase (MAO) enzymes . These enzymes are involved in the breakdown of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, and thus play a crucial role in regulating mood and behavior.
Mode of Action
The compound interacts with its targets by inhibiting the activity of the MAO enzymes . This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain. The resulting changes include enhanced neurotransmission and improved mood and behavior.
Biochemical Pathways
The affected biochemical pathways primarily involve the synthesis and degradation of monoamine neurotransmitters . The downstream effects of these changes include enhanced synaptic transmission and potential neuroprotective effects.
Pharmacokinetics
The pharmacokinetics of N-Methyl-N-propargyl-1®-aminoindan involve its absorption, distribution, metabolism, and excretion (ADME) . The compound is absorbed and distributed throughout the body, including the brain. It is metabolized primarily in the liver, and its metabolites are excreted in the urine. The compound’s ADME properties influence its bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of N-Methyl-N-propargyl-1®-aminoindan’s action include increased levels of monoamine neurotransmitters in the brain . This increase can lead to enhanced neurotransmission and potential improvements in mood and behavior.
Análisis Bioquímico
Biochemical Properties
N-Methyl-N-propargyl-1®-aminoindan plays a significant role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to interact with monoamine oxidase (MAO) enzymes , which are crucial for neurotransmitter metabolism.
Cellular Effects
The effects of N-Methyl-N-propargyl-1®-aminoindan on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, N-Methyl-N-propargyl-1®-aminoindan exerts its effects through various mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-N-propargyl-1®-aminoindan change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of N-Methyl-N-propargyl-1®-aminoindan vary with different dosages in animal models
Metabolic Pathways
N-Methyl-N-propargyl-1®-aminoindan is involved in various metabolic pathways It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of N-Methyl-N-propargyl-1®-aminoindan within cells and tissues are complex processes that involve various transporters and binding proteins
Propiedades
IUPAC Name |
(1R)-N-methyl-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N/c1-3-10-14(2)13-9-8-11-6-4-5-7-12(11)13/h1,4-7,13H,8-10H2,2H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSVGVHNFFZWQJU-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC#C)[C@@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124192-87-6 | |
| Record name | N-Methyl-N-2-propynyl-1-indanamine, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124192876 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-N-methyl-N-2-propynyl-1-indanamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02211 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-METHYL-N-2-PROPYNYL-1-INDANAMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Y7XS87IZR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)
